Cas no 1443312-89-7 ((2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE)
(2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE Chemical and Physical Properties
Names and Identifiers
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- (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE
- Benzene, 1-chloro-2-[[(3-chlorophenyl)thio]methyl]-
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- MDL: MFCD18911234
- Inchi: 1S/C13H10Cl2S/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2
- InChI Key: WLQUFUHEKWTJMQ-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=CC=C1CSC1=CC=CC(Cl)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
(2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429820-1 g |
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene |
1443312-89-7 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB429820-5 g |
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene |
1443312-89-7 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB429820-1g |
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene; . |
1443312-89-7 | 1g |
€1621.70 | 2025-02-20 | ||
| abcr | AB429820-5g |
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene |
1443312-89-7 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A488609-1g |
(2-Chlorobenzyl)(3-chlorophenyl)sulfane |
1443312-89-7 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12142818-1g |
(2-Chlorobenzyl)(3-chlorophenyl)sulfane |
1443312-89-7 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142818-5g |
(2-Chlorobenzyl)(3-chlorophenyl)sulfane |
1443312-89-7 | 97% | 5g |
$1177 | 2024-07-23 | |
| Crysdot LLC | CD12142818-10g |
(2-Chlorobenzyl)(3-chlorophenyl)sulfane |
1443312-89-7 | 97% | 10g |
$1882 | 2024-07-23 | |
| Crysdot LLC | CD12142818-25g |
(2-Chlorobenzyl)(3-chlorophenyl)sulfane |
1443312-89-7 | 97% | 25g |
$3439 | 2024-07-23 |
(2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE Suppliers
(2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE
Introduction to (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE and Its Applications in Modern Chemical Research
(2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE, with the CAS number 1443312-89-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfane structure, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular architecture, featuring chloro-substituted benzyl and phenyl groups, makes it particularly interesting for researchers exploring novel synthetic pathways and functional materials.
The sulfane moiety in (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE is a key feature that contributes to its reactivity and utility in organic synthesis. Sulfanes are known for their ability to participate in various chemical transformations, including cross-coupling reactions, which are fundamental in constructing complex molecular structures. The presence of chlorine atoms at specific positions enhances the electrophilicity of the molecule, making it an attractive candidate for further functionalization.
In recent years, there has been a surge in research focused on the development of new sulfane-based compounds due to their potential applications in medicinal chemistry. For instance, studies have demonstrated the role of sulfanes in modulating enzyme activity and interacting with biological targets. The< strong>(2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE compound has been explored in the synthesis of novel inhibitors targeting various therapeutic areas, including cancer and infectious diseases. Its structural features allow for precise tuning of physicochemical properties, such as solubility and bioavailability, which are crucial for drug development.
The< strong>CAS number 1443312-89-7 provides a unique identifier for this compound, facilitating its use in academic and industrial research settings. This standardized classification ensures that researchers worldwide can accurately reference and utilize this compound in their experiments. The growing interest in this compound is reflected in the increasing number of publications discussing its synthesis, reactivity, and applications. These studies not only highlight its potential but also contribute to the broader understanding of sulfane chemistry.
One of the most compelling aspects of (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE is its role as a building block in the construction of more complex molecules. For example, researchers have utilized this compound to synthesize derivatives with enhanced biological activity. These derivatives have shown promise in preclinical studies as potential therapeutic agents. The ability to modify the< strong>sulfane core while retaining its inherent reactivity allows for the creation of a diverse array of compounds with tailored properties.
The synthesis of (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the accessibility of the compound but also enhance its quality for subsequent applications.
In addition to its pharmaceutical applications, (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE has found utility in materials science research. Its unique electronic properties make it a candidate for developing new types of organic semiconductors and conductive polymers. These materials are essential for advancing technologies such as flexible electronics and organic photovoltaics. The< strong>chloro-substituted benzyl and< strong>phenyl groups contribute to its ability to form stable conjugated systems, which are critical for charge transport in these applications.
The ongoing research into (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE underscores its significance as a versatile chemical entity with broad applicability across multiple disciplines. As our understanding of sulfane chemistry continues to evolve, it is likely that new uses for this compound will be discovered. The combination of its structural features and reactivity makes it a valuable tool for both academic exploration and industrial innovation.
In conclusion, (2-CHLOROBENZYL)(3-CHLOROPHENYL)SULFANE (CAS no. 1443312-89-7) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique sulfane structure and chloro-substituted aromatic groups make it an excellent candidate for synthesizing biologically active molecules and advanced materials. The continued investigation into this compound promises to yield further insights into sulfane chemistry and open up new avenues for therapeutic development.
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